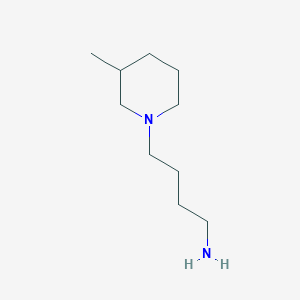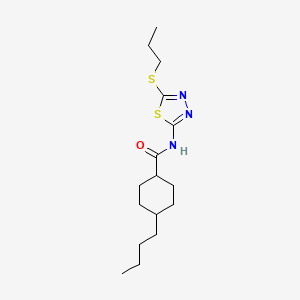
4-butyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions. In the first paper, a sequential transformation process is described where an indole-based acid is converted through several intermediates to yield novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides . This process includes the use of nucleophilic substitution reactions, which could be relevant for the synthesis of the compound , considering that thiadiazole and oxadiazole rings share some structural similarities.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for their chemical behavior and interaction with biological targets. The second paper discusses the use of 4-amino-2,1,3-benzothiadiazole as a directing group for Pd(II)-catalyzed C-H activation/functionalization . This indicates the potential for similar thiadiazole derivatives to be involved in complex reactions, which could be applicable to the synthesis and structural analysis of 4-butyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide.
Chemical Reactions Analysis
The papers provided do not directly address the chemical reactions of the specific compound . However, the first paper's discussion of nucleophilic substitution reactions to achieve novel scaffolds and the second paper's exploration of Pd(II)-catalyzed C-H activation suggest that similar methodologies could be applied to understand the reactivity of the thiadiazole moiety within the compound.
Physical and Chemical Properties Analysis
While the papers do not provide specific information on the physical and chemical properties of 4-butyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide, they do offer insights into the properties of structurally related compounds. For instance, the first paper mentions the in vitro inhibitory potential against the urease enzyme and mild cytotoxicity of the synthesized molecules , which could hint at the biological activity and solubility aspects of similar compounds.
Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds incorporating the 1,3,4-thiadiazole moiety have been synthesized and evaluated for their anticancer activity. For instance, novel pharmacophores containing the thiazole moiety were synthesized and showed potent anticancer activity against cell lines such as Hepatocellular carcinoma (HepG-2), with certain compounds displaying significant inhibitory concentration values (Gomha et al., 2017).
Enzyme Inhibition
Derivatives of 1,3,4-thiadiazole have been investigated for their inhibition effects on human carbonic anhydrase isoforms. These studies revealed that such compounds could inhibit several isoforms of the enzyme in low micromolar and nanomolar ranges, suggesting potential applications in treating conditions like glaucoma, epilepsy, and mountain sickness (Ulus et al., 2016).
Antibacterial and Antifungal Activities
Another aspect of scientific research on 1,3,4-thiadiazole derivatives includes their antibacterial and antifungal applications. Some compounds have shown effective antibacterial properties against pathogens like Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Additionally, certain derivatives exhibited promising antifungal activity, which could be valuable in developing new antimicrobial agents (Li et al., 2007).
Corrosion Inhibition
Research has also explored the use of thiadiazole derivatives as corrosion inhibitors, particularly for protecting metals against corrosion. Quantum chemical and molecular dynamics simulation studies on some thiazole and thiadiazole derivatives have predicted their corrosion inhibition performances on iron, suggesting applications in industrial corrosion protection (Kaya et al., 2016).
Propiedades
IUPAC Name |
4-butyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3OS2/c1-3-5-6-12-7-9-13(10-8-12)14(20)17-15-18-19-16(22-15)21-11-4-2/h12-13H,3-11H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELDWRUVRNOQLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)SCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

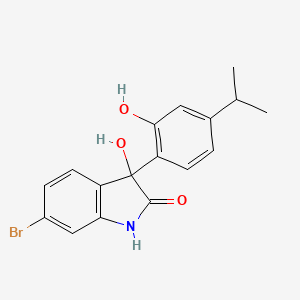

![6-Bromospiro[benzo[D][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/no-structure.png)
![7-(3,4-dimethoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2504243.png)

![ethyl 2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2504245.png)
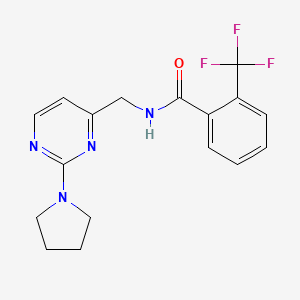
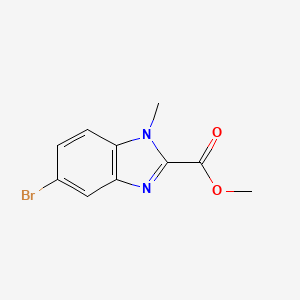
![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2504250.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(methylsulfanyl)benzamide](/img/structure/B2504254.png)


